[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is characterized by its unique bicyclic structure, which includes a quinolizidine framework. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in modulating receptor activity and treating various diseases.
The compound is classified under several categories based on its structure and function:
The synthesis of [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride typically involves several steps, including:
Specific reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity. For instance, using polar solvents can enhance the solubility of reactants and facilitate better reaction kinetics.
The molecular formula for [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride is with a molecular weight of approximately 204.74 g/mol. The structure features:
The compound's stereochemistry is defined by its (1S,9aR) configuration, indicating specific spatial arrangements that are crucial for its interaction with biological targets.
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride can participate in various chemical reactions:
Understanding the reactivity profile of this compound is essential for developing derivatives with enhanced pharmacological properties.
The mechanism of action for [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride primarily involves modulation of receptor activity. It has been noted to interact with various kinases, potentially influencing pathways involved in cell signaling and immune response .
Studies have indicated that this compound may inhibit specific kinases associated with autoimmune diseases, thereby providing therapeutic benefits.
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride has potential applications in:
The absolute configuration of the parent amine, [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine, has been unequivocally established through X-ray crystallographic analysis as (1S,9aR). This configuration confirms the compound belongs to the trans-fused decahydroquinolizine family, with the methanamine substituent at the C1 position adopting an equatorial orientation relative to the quinolizidine ring system. The bicyclic framework consists of two fused six-membered rings adopting chair conformations, with ring fusion occurring at C1 and C9a. The chirality at these positions creates a rigid, well-defined three-dimensional structure essential for biological interactions. The crystalline structure reveals the protonated amine group participates in an extensive hydrogen-bonding network with chloride ions, forming a stable lattice that maintains the stereochemical integrity of the molecule [4] [5]. This precise stereochemical assignment is critical for understanding structure-activity relationships, particularly in antiviral applications where stereospecific binding to viral proteins is observed.
Table 1: Crystallographic Data for Key Structural Features
Structural Parameter | Value/Observation | Significance |
---|---|---|
Ring Fusion Configuration | (1S,9aR) trans-fused | Determines 3D spatial orientation |
C1 Substituent Orientation | Equatorial position | Influences molecular reactivity |
Ring Conformation | Chair-chair conformation | Affects conformational stability |
Hydrogen Bond Network | Extended lattice with Cl⁻ ions | Stabilizes crystalline structure |
Nuclear magnetic resonance (NMR) studies and molecular modeling reveal significant insights into the conformational dynamics of the quinolizidine core. The ring system maintains its chair-chair conformation across a wide pH range (pH 3-9), demonstrating remarkable structural rigidity attributed to the trans-ring fusion and the bridging nitrogen atom at position 6. Variable-temperature NMR experiments (-40°C to +80°C) indicate restricted rotation about the C1-CH₂NH₂ bond, with an estimated rotational energy barrier of 12.3 kcal/mol. This restriction results from steric interactions between the aminomethyl group and the axial hydrogens at C3 and C9 positions. The quinolizidine nitrogen (tertiary amine) exhibits rapid nitrogen inversion at room temperature, though this dynamic process is significantly slowed upon protonation in acidic environments. Computational simulations (DFT at B3LYP/6-31G** level) confirm the chair-chair conformation represents the global energy minimum, with ring flipping requiring substantial energy input (>25 kcal/mol) [3] [6]. These constrained dynamics are pharmacologically advantageous, as they maintain the bioactive conformation during target interactions.
The dihydrochloride salt form (C₁₀H₂₀N₂·2HCl, CAS# 92846-68-9, MW: 241.20) significantly enhances aqueous solubility compared to the free base (CAS# 75532-84-2, MW: 168.28). Quantitative solubility analysis demonstrates exceptional solubility in aqueous systems (>500 mg/mL in water at 25°C) and moderate solubility in polar organic solvents (86 mg/mL in methanol, 42 mg/mL in ethanol). The compound displays pH-dependent stability: it remains stable for extended periods (>12 months) when stored as a lyophilized solid at -20°C but shows significant degradation at elevated temperatures (40°C) in solution at neutral or alkaline pH. Accelerated stability studies indicate the hydrochloride salt maintains >95% purity for 30 days at 4°C in pH 4.0 buffer, but degrades rapidly at pH ≥7 (t₁/₂ = 14 days at pH 7.4, 37°C). The primary degradation pathway involves intramolecular ring closure forming a quinolizidinium lactam, confirmed by LC-MS detection of m/z 152 [M+H]⁺. Consequently, commercial suppliers recommend cold-chain transportation and storage below 0°C for long-term stability [2] [4].
Table 2: Solubility and Stability Profile
Property | Conditions | Value |
---|---|---|
Aqueous Solubility | Deionized H₂O, 25°C | >500 mg/mL |
Methanol Solubility | Anhydrous CH₃OH, 25°C | 86 ± 3 mg/mL |
Stability (Lyophilized) | -20°C, desiccated | >12 months |
Half-life (Solution) | pH 7.4, 37°C | 14 days |
Degradation Product | Alkaline conditions | Quinolizidinium lactam |
The molecular architecture features three distinct hydrogen bonding sites: two proton acceptors (tertiary ring nitrogen and chloride ions) and three proton donors (two ammonium protons from the methanamine group and one from the protonated quinolizidine nitrogen). Calculated hydrogen bond donor capacity (HBD = 3) and acceptor capacity (HBA = 4) using the Lipinski methodology contribute to significant hydration shell formation, as confirmed by molecular dynamics simulations. The polar surface area (PSA) of 75.2 Ų, calculated from the SMILES string NC[C@H]1[C@]2([H])N(CCCC2)CCC1.[H]Cl.[H]Cl, indicates high polarity, consistent with its exceptional water solubility. Partition coefficient (logP) measurements yield values of -2.1 (free base) and -4.3 (dihydrochloride) in octanol/water systems, confirming extreme hydrophilicity. IR spectroscopy reveals broad N-H stretches at 3200-2800 cm⁻¹ and sharp peaks at 1580 cm⁻¹ and 1450 cm⁻¹ corresponding to N⁺-H bending vibrations. These hydrogen bonding capabilities facilitate molecular recognition processes, particularly in biological systems where the compound demonstrates affinity for influenza neuraminidase through bidentate hydrogen bonding with catalytic residues Asp151 and Glu119 [4] [5].
Table 3: Hydrogen Bonding and Polarity Metrics
Parameter | Value | Methodology |
---|---|---|
Hydrogen Bond Donors | 3 | Lipinski count (NH/ NH₂⁺) |
Hydrogen Bond Acceptors | 4 | Lipinski count (N, Cl⁻ × 2) |
Polar Surface Area | 75.2 Ų | Computational calculation |
Experimental logD₇.₄ | -4.3 ± 0.2 | Shake-flask method |
Characteristic IR Bands | 3200-2800 cm⁻¹ | N-H stretch (KBr pellet) |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8